molecular formula C23H20ClF3N2O5 B4567353 2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid

2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid

Cat. No.: B4567353
M. Wt: 496.9 g/mol
InChI Key: QSXHLDGDDDWFQD-PXNMLYILSA-N
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Description

2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Aldol condensation: The methoxy and methylpropoxy phenyl groups are introduced through an aldol condensation reaction, which forms the methylene bridge.

    Chlorination: The chloro group is typically introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Final coupling: The benzoic acid moiety is coupled with the pyrazole derivative under conditions that promote esterification or amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylpropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid: Similar in structure but with variations in functional groups.

    This compound: Another similar compound with different substituents on the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N2O5/c1-12(2)11-34-18-7-4-13(9-19(18)33-3)8-16-20(23(25,26)27)28-29(21(16)30)14-5-6-17(24)15(10-14)22(31)32/h4-10,12H,11H2,1-3H3,(H,31,32)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXHLDGDDDWFQD-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Reactant of Route 2
2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Reactant of Route 3
2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Reactant of Route 5
2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Reactant of Route 6
2-chloro-5-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid

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